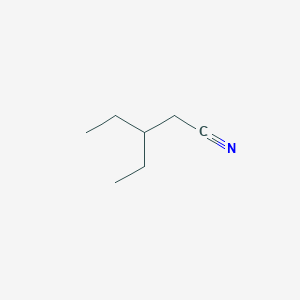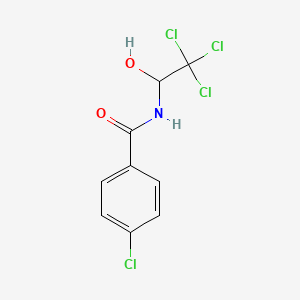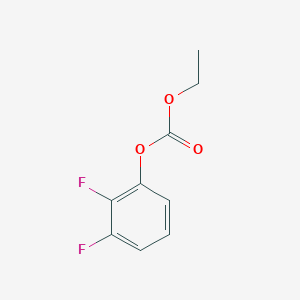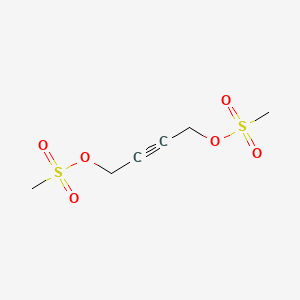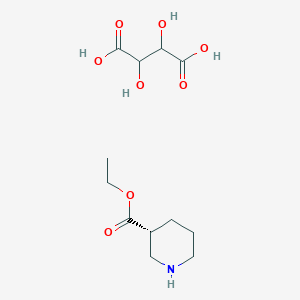
(R)-Ethyl nipecotate-L-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-Ethyl Nipecotate Tartrate is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is the tartrate salt of ®-(-)-ethyl nipecotate, which is an ester derivative of nipecotic acid. This compound is known for its enantioselective properties, making it valuable in the production of enantiomerically pure substances.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux (approximately 78-80°C)
Solvent: Ethanol
Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous esterification: Using a packed bed reactor with a solid acid catalyst
Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt
化学反应分析
Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nipecotic acid derivatives
Reduction: Can be reduced to form nipecotamide
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Nipecotic acid derivatives
Reduction: Nipecotamide
Substitution: Various substituted nipecotate esters
科学研究应用
®-(-)-Ethyl Nipecotate Tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds
Biology: Studied for its potential as a neurotransmitter inhibitor
Medicine: Investigated for its role in the development of anticonvulsant drugs
Industry: Used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.
相似化合物的比较
(S)-(+)-Ethyl Nipecotate Tartrate: The enantiomer of ®-(-)-Ethyl Nipecotate Tartrate
Nipecotic Acid: The parent compound from which ®-(-)-Ethyl Nipecotate Tartrate is derived
Nipecotamide: A reduced form of nipecotic acid
Uniqueness: ®-(-)-Ethyl Nipecotate Tartrate is unique due to its enantioselective properties, which make it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GABA reuptake also distinguishes it from other nipecotic acid derivatives, providing it with specific applications in neuroscience research.
属性
分子式 |
C12H21NO8 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |
InChI 键 |
HHPGQKZOPPDLNH-OGFXRTJISA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


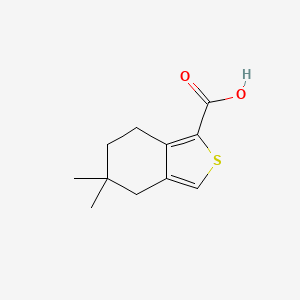
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)
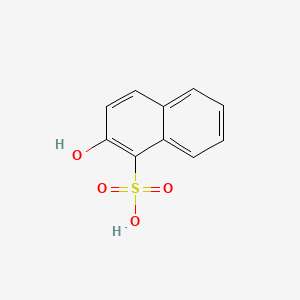
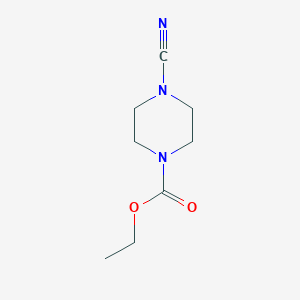
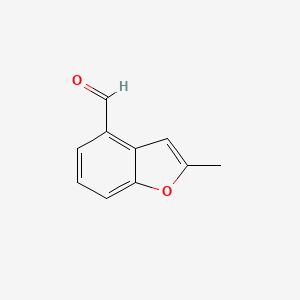
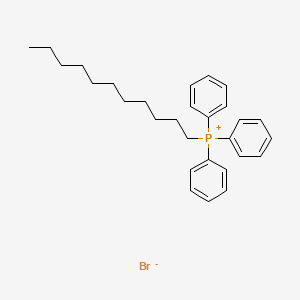
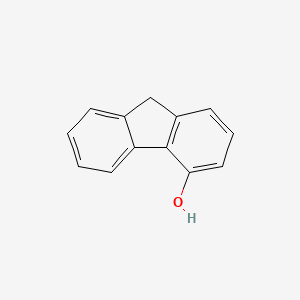

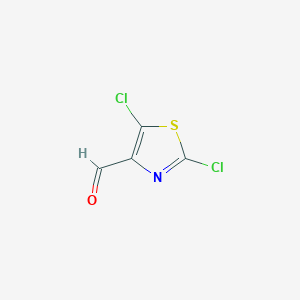
![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
